Home > Products > Screening Compounds P104169 > N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide - 1351609-69-2

N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Catalog Number: EVT-3144166
CAS Number: 1351609-69-2
Molecular Formula: C16H15N5O2
Molecular Weight: 309.329
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SAR216471

  • Compound Description: SAR216471 (N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide) is a potent, reversible P2Y12 receptor antagonist. [] It exhibits high selectivity for the P2Y12 receptor and demonstrates strong in vitro and in vivo antiplatelet and antithrombotic activities. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

  • Compound Description: This compound is a potent neutrophil elastase (NE) inhibitor. [, , ] It exhibits improved physical properties compared to its free base form and is formulated into oral compositions. [, ]
  • Compound Description: Acrizanib is a small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2). [] Designed for topical ocular delivery, acrizanib demonstrates potency in rodent models of choroidal neovascularization and has a favorable ocular pharmacokinetic profile. []

(S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

  • Compound Description: This compound exhibits potent anti-cancer activity, particularly against those driven by the enzyme, PI3K. [, ] It has been explored for its potential in treating various cancers and other proliferative diseases. [, ]
  • Compound Description: This compound exhibits potent antimalarial activity, potentially targeting the Plasmodium falciparum prolyl-tRNA synthetase enzyme. [] Notably, its two enantiomers display different levels of antimalarial bioactivity. []
  • Compound Description: This series of pyrimidine derivatives was synthesized using a Biginelli reaction. [] The compounds were characterized using spectroscopic techniques like IR, 1H NMR, and mass spectroscopy. []

1-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl) ureas (8a-d)

  • Compound Description: This series of compounds represents novel derivatives incorporating a benzo[d]oxazole moiety. [] The synthesis involved a condensation reaction using a pyrazole-based synthon. []

ZINC08825480

  • Compound Description: ZINC08825480 (4-bromo-N'-{(E)-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methylidene}benzene-1-sulfonohydrazide) emerged as a potential inhibitor for the 3CL-like protease enzyme of coronaviruses (SARS-CoV-2, SARS-CoV, and MERS-CoV). [] Computational studies suggest its favorable drug-like properties and potential for further development. []

ZINC72009942

  • Compound Description: ZINC72009942 (N-[[2-[[(3S)-3-methyl-1-piperidyl]methyl]phenyl]methyl]-6-oxo-1-(p-tolyl)-4,5-dihydro-1,2,4-triazine-3-carboxamide) is another potential inhibitor of the coronavirus 3CL-like protease enzyme. [] Computational analyses indicate good binding affinity to the target enzyme and favorable drug-like properties. []

6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

    2-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

    • Compound Description: This compound is a rearranged oxidation product of the neutrophil elastase inhibitor AZD9819. [] Its formation involves a lipid peroxide-mediated epoxidation and subsequent rearrangement of the original six-membered pyrazinone-carboxamide core in AZD9819. []

    (2R,3S,4R)-Tetrahydro-2-(hydroxymethyl)-5-(6-(methylamino)-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)-9H-purin-9-yl)furan-3,4-diol

    • Compound Description: This compound acts as a highly selective agonist for the adenosine A3 receptor (A3-AdoR). [] It demonstrates high affinity for A3-AdoR with a Ki value of 2 nM and exhibits over 1900-fold selectivity over A1 and A2A adenosine receptors. []
    • Compound Description: This compound represents a potential tool molecule for imaging T cells in vivo using positron emission tomography (PET). [] It exhibits selectivity for interleukin-2-inducible T-cell kinase (Itk), a protein expressed in T cells. []

    N-Benzhydryl-5-(3-hydroxyphenyl)thiophene-2-carboxamide (Compound 8)

    • Compound Description: Compound 8 acts as an inhibitor of human and mouse hematopoietic prostaglandin D2 synthases. [] It displays low micromolar potency in inhibiting the purified enzyme. []
    • Compound Description: Compound 34 effectively inhibits human and mouse hematopoietic prostaglandin D2 synthases. [] It exhibits low micromolar potency against the purified enzyme and effectively reduces PGD2 production in mouse and human cell lines. []

    3-Bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

    • Compound Description: Chlorantraniliprole is a commercial insecticide. [] Pyrolysis studies in tobacco revealed the formation of various degradation products, including a major nonpolar product (1), a polar degradate (2), and a highly nonpolar degradate (3), along with CO2. []

    N-[2-(1,3-Dimethylbuthyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazol-4-carboxamide

    • Compound Description: This compound is identified as a potent fungicide, specifically targeting the electron transport chain in phytopathogenic fungi. [] It is often used in combination with other fungicides, including pyridilethylbenzamide derivatives, to enhance efficacy. []

    N-(5-(2-(2,2-Dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

    • Compound Description: This compound is a selective inhibitor of platelet-derived growth factor receptor (PDGFR) with an IC50 value of 3 nM in a cellular proliferation assay. [] It is under investigation for its potential as a therapeutic agent for treating pulmonary arterial hypertension (PAH). []

    N-(5-(2-(2,6-cis-Dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

    • Compound Description: This compound is another selective PDGFR inhibitor. [] It exhibits an IC50 value of 45 nM in a cellular proliferation assay and is being investigated for its potential in treating PAH. []

    7-(2-Aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (2)

    • Compound Description: This pyranopyrazole derivative is part of a series synthesized and characterized using UV-Vis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy. [] Density Functional Theory (DFT) calculations were also performed to analyze its molecular orbitals and electronic properties. []
    • Compound Description: This compound belongs to a series of pyranopyrazoles synthesized and characterized using various spectroscopic techniques, including UV-Vis, FT-IR, 1H-NMR, and 13C-NMR. [] DFT calculations were also performed to study its molecular orbitals and electronic properties. []

    1-(4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea (6)

    • Compound Description: This compound belongs to a series of pyranopyrazoles characterized using UV-Vis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy. [] Additionally, DFT calculations were employed to investigate its molecular orbitals and electronic properties. []

    (Z)-Ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate (8)

    • Compound Description: This compound is a pyranopyrazole derivative, part of a series characterized using various spectroscopic methods, including UV-Vis, FT-IR, 1H-NMR, and 13C-NMR. [] DFT calculations were also performed to study its molecular orbitals and electronic properties. []

    3,4-Dimethyl-N-(naphthalen-1-yl)-6-oxopyrano[2,3-c]pyrazole-1(6H)-carboxamide (9)

    • Compound Description: This compound is part of a series of pyranopyrazoles synthesized and characterized using various spectroscopic methods, including UV-Vis, FT-IR, 1H-NMR, and 13C-NMR. [] DFT calculations were also conducted to investigate its molecular orbitals and electronic properties. []

    5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Moiety 27)

    • Compound Description: Moiety 27 is a potent inhibitor of Campylobacter concisus deoxycytidine triphosphate deaminase (dCTP deaminase), an enzyme involved in pyrimidine synthesis. [] Its potential as a therapeutic target against C. concisus infections is under investigation. []

    3-(2-Methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Moiety 64)

    • Compound Description: This compound demonstrates potent inhibitory activity against C. concisus dCTP deaminase. [] Its potential as a therapeutic agent against C. concisus infections is being explored. []

    N-(3-Methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Moiety 150)

    • Compound Description: Moiety 150 acts as a potent inhibitor of C. concisus dCTP deaminase. [] Its potential as a therapeutic agent for treating C. concisus infections is currently under investigation. []

    N-[2-(Aminocarbonyl)-5-methylphenyl]-2-(1H-pyrazol-4-yl)thiazole-4-carboxamide (I')

    • Compound Description: Compound I' displays potent inhibitory activity against Toll-like receptors (TLRs), particularly TLR7 and TLR9. [] It effectively reduces the production of inflammatory cytokines like TNF-alpha in peripheral blood mononuclear cells, indicating its potential for treating inflammatory and autoimmune diseases. []
    • Compound Description: This group of compounds exhibits potent fungicidal activity and is used in combination with other fungicides to control plant diseases. [] The combination demonstrates a synergistic effect, enhancing disease prevention with a lower quantity of chemicals. []

    Ivacaftor

    • Compound Description: Ivacaftor (N-(1,3-dimethyl-1H-pyrazole-4-sulfonyl)-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide) is a drug used in the treatment of cystic fibrosis. [] It is designated as an orphan drug, indicating its use for rare diseases. []
    Source and Classification

    This compound can be classified as a carboxamide due to the presence of the carboxamide functional group (-C(=O)NH2). It also features a pyridazine ring and a pyrazole moiety, which are significant for its chemical reactivity and biological properties. Such compounds are often investigated for their pharmacological activities, including anti-inflammatory and anticancer effects.

    Synthesis Analysis

    The synthesis of N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves several steps:

    1. Formation of the Pyridazine Ring: The initial step may involve the condensation of appropriate hydrazine derivatives with 2,3-dichloropyridazine or similar substrates.
    2. Introduction of the Pyrazole Moiety: This can be achieved through cyclization reactions involving pyrazole precursors, potentially utilizing coupling agents or catalysts to facilitate the formation of the pyrazole ring.
    3. Carboxamide Formation: The carboxamide group can be introduced via acylation reactions using carboxylic acids or their derivatives in the presence of activating agents such as thionyl chloride or oxalyl chloride.
    4. Phenoxyethyl Substitution: The final step often involves nucleophilic substitution where 2-phenoxyethylamine reacts with the intermediate to form the final product.

    The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity.

    Molecular Structure Analysis

    The molecular structure of N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can be described as follows:

    • Molecular Formula: C15_{15}H16_{16}N4_{4}O
    • Molecular Weight: Approximately 284.31 g/mol
    • Structural Features:
      • A pyridazine ring contributes to the compound's aromatic character.
      • A pyrazole ring enhances its potential for interaction with biological targets due to its electron-rich nature.
      • The phenoxyethyl group increases lipophilicity, potentially improving membrane permeability.

    The spatial arrangement around the nitrogen atoms and functional groups can significantly influence the compound's reactivity and interaction with biological systems.

    Chemical Reactions Analysis

    N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide may participate in various chemical reactions:

    1. Hydrolysis: Under acidic or basic conditions, the carboxamide group may hydrolyze to form corresponding acids and amines.
    2. Nucleophilic Substitution: The presence of electrophilic centers in the molecule allows for nucleophilic attack by various reagents, facilitating further functionalization.
    3. Reduction Reactions: The compound may undergo reduction reactions at specific sites, particularly if activated by catalysts or under specific conditions.

    These reactions are essential for modifying the compound to enhance its biological activity or alter its physicochemical properties.

    Mechanism of Action

    The mechanism of action for N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is likely related to its interaction with specific biological targets such as enzymes or receptors. It may act as an inhibitor or modulator by binding to active sites or allosteric sites on proteins.

    Research into similar compounds suggests that:

    Quantitative structure–activity relationship (QSAR) studies could provide further insights into how structural variations affect biological activity.

    Physical and Chemical Properties Analysis

    Key physical and chemical properties include:

    Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) would be employed to characterize these properties accurately.

    Applications

    N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has potential applications in various scientific fields:

    1. Medicinal Chemistry: Investigated for anti-inflammatory, analgesic, or anticancer properties.
    2. Pharmacology: Used in drug development aimed at targeting specific pathways involved in disease processes.
    3. Agricultural Chemistry: Potential use as a pesticide or herbicide due to its structural features that may interfere with biological processes in pests.

    Future research could explore these applications further, particularly through in vivo studies to assess efficacy and safety profiles.

    Properties

    CAS Number

    1351609-69-2

    Product Name

    N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

    IUPAC Name

    N-(2-phenoxyethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide

    Molecular Formula

    C16H15N5O2

    Molecular Weight

    309.329

    InChI

    InChI=1S/C16H15N5O2/c22-16(17-10-12-23-13-5-2-1-3-6-13)14-7-8-15(20-19-14)21-11-4-9-18-21/h1-9,11H,10,12H2,(H,17,22)

    InChI Key

    YFYMQNGJGCVABR-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)OCCNC(=O)C2=NN=C(C=C2)N3C=CC=N3

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.